molecular formula C22H20N2O2 B14382583 1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) CAS No. 90041-07-9

1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)

Cat. No.: B14382583
CAS No.: 90041-07-9
M. Wt: 344.4 g/mol
InChI Key: IUGBQELDVRHVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features two indole moieties connected by an ethane-1,2-diyl bridge, with ethan-1-one groups attached to each indole unit.

Preparation Methods

The synthesis of 1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Indole Units: The indole units can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Connecting the Indole Units: The two indole units are then connected via an ethane-1,2-diyl bridge. This can be achieved through a coupling reaction using a suitable linker, such as ethylene dibromide, under basic conditions.

    Introduction of Ethan-1-one Groups: The final step involves the introduction of ethan-1-one groups to the indole units. This can be done through acylation reactions using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The indole units can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) can be compared with other indole derivatives, such as:

    3,3’-(Ethane-1,1-diyl)bis(1H-indole): This compound has a similar structure but lacks the ethan-1-one groups, which may result in different biological activities and chemical reactivity.

    1,1’-Ethane-1,2-diylbis(pentabromobenzene): This compound features a different aromatic system (benzene) and halogenation, leading to distinct properties and applications.

    N,N’-(Ethane-1,2-diyl)bis(N-methylformamide):

The uniqueness of 1,1’-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one) lies in its specific combination of indole units and ethan-1-one groups, which confer unique chemical and biological properties.

Properties

CAS No.

90041-07-9

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

1-[5-[2-(1-acetylindol-5-yl)ethyl]indol-1-yl]ethanone

InChI

InChI=1S/C22H20N2O2/c1-15(25)23-11-9-19-13-17(5-7-21(19)23)3-4-18-6-8-22-20(14-18)10-12-24(22)16(2)26/h5-14H,3-4H2,1-2H3

InChI Key

IUGBQELDVRHVIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C=CC(=C2)CCC3=CC4=C(C=C3)N(C=C4)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.